Germall plus

Description

Properties

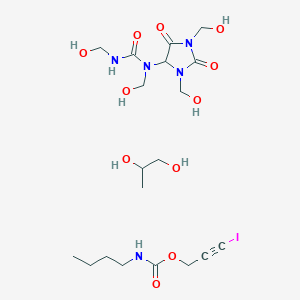

Molecular Formula |

C19H34IN5O11 |

|---|---|

Molecular Weight |

635.4 g/mol |

IUPAC Name |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol |

InChI |

InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3 |

InChI Key |

XUYROFSUVWYCOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Germall Plus in Microbial Cell Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germall Plus is a widely utilized broad-spectrum preservative system in cosmetics and personal care products, valued for its efficacy against a wide range of microorganisms, including bacteria, yeast, and mold.[1][2][3] Its antimicrobial prowess stems from the synergistic action of its two active components: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC).[2][4][5] This technical guide delves into the core mechanisms by which this compound disrupts microbial cells, providing a detailed overview of its action, quantitative efficacy data, and the experimental protocols used to elucidate its function.

The primary mechanism of this compound involves a dual-pronged attack on microbial viability. Diazolidinyl Urea functions as a formaldehyde-releasing agent, disrupting the bacterial cell wall and reacting with key cellular components.[2][6] Concurrently, Iodopropynyl Butylcarbamate (IPBC) primarily targets fungal cell membranes and essential enzymatic processes, leading to cell death.[4]

Core Mechanism of Action

The preservative action of this compound is a result of the complementary and synergistic activities of its constituent ingredients.

Diazolidinyl Urea: The Formaldehyde (B43269) Releaser

Diazolidinyl Urea's primary antimicrobial activity is attributed to its slow and controlled release of formaldehyde in aqueous formulations.[2][4] Formaldehyde is a potent biocide that exerts its effect through several mechanisms:

-

Cell Wall Disruption: Formaldehyde targets the peptidoglycan layer of bacterial cell walls, causing structural damage and loss of integrity.[7] This disruption is a critical step in its bactericidal action.

-

Cross-linking of Proteins and Nucleic Acids: As a highly reactive electrophile, formaldehyde readily reacts with amine and thiol groups on proteins and nucleic acids.[8] This leads to the formation of irreversible cross-links (methylene bridges), which inactivates enzymes, disrupts cellular transport, and damages genetic material, ultimately leading to cell death.[8][9]

Iodopropynyl Butylcarbamate (IPBC): The Fungal Disruptor

IPBC is a potent fungicide that also exhibits activity against a broad range of bacteria.[1] Its primary mechanisms of action include:

-

Cell Membrane Disruption: IPBC is known to alter the permeability of fungal cell membranes.[10] This disruption leads to the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cell survival.

-

Enzyme Inhibition: A key target of IPBC is the inhibition of essential enzymes within microbial cells. While the full spectrum of enzymatic inhibition is an area of ongoing research, it is known to interfere with critical metabolic pathways. One proposed target is squalene (B77637) epoxidase, an enzyme involved in the ergosterol (B1671047) biosynthesis pathway in fungi.[11][12][13][14] Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity. IPBC may also target other enzymes, such as those involved in cellular respiration.

Synergistic Effect

The combination of Diazolidinyl Urea and IPBC in this compound creates a synergistic effect, providing a broader spectrum of antimicrobial activity at lower concentrations of each individual component than would be required if used alone.[2][4][5] The formaldehyde released from Diazolidinyl Urea effectively controls a wide range of bacteria, while IPBC provides robust protection against fungi, particularly yeast and mold.[2]

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Diazolidinyl Urea and Iodopropynyl Butylcarbamate against common microbial contaminants. It is important to note that MIC values can vary depending on the specific test conditions and microbial strains used.

Table 1: Minimum Inhibitory Concentration (MIC) of Diazolidinyl Urea

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 8739 | 1000[15] |

| Pseudomonas aeruginosa | ATCC 9027 | 512[13] |

| Staphylococcus aureus | ATCC 6538 | 1000[16] |

| Candida albicans | ATCC 10231 | >1600[4] |

| Aspergillus brasiliensis | ATCC 16404 | Not widely reported |

Table 2: Minimum Inhibitory Concentration (MIC) of Iodopropynyl Butylcarbamate (IPBC)

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 8739 | Not widely reported |

| Pseudomonas aeruginosa | ATCC 9027 | Not widely reported |

| Staphylococcus aureus | NCTC12493 | 50[1] |

| Candida albicans | ATCC 10231 | 1.56 - 12.5[17] |

| Aspergillus brasiliensis | ATCC 16404 | Not widely reported |

Experimental Protocols

The mechanisms of action and efficacy of this compound and its components are evaluated using a variety of standardized and specialized experimental protocols.

Antimicrobial Efficacy Testing (Challenge Test)

Protocol: USP <51> or ISO 11930 Preservative Efficacy Test[1][6][9][16][18][19][20][21][22]

Methodology:

-

Preparation of Inoculum: Cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared and standardized to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculation: The cosmetic product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

-

Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for a period of 28 days.

-

Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots of the product are removed, neutralized, and plated on appropriate growth media to determine the number of surviving microorganisms.

-

Evaluation: The log reduction in the microbial population is calculated at each time point and compared to the acceptance criteria outlined in the respective standard to determine the preservative's effectiveness.

Visualization of Microbial Cell Disruption: Transmission Electron Microscopy (TEM)

Protocol: Standard Protocol for TEM of Bacterial Cells[3][9][18][19]

Methodology:

-

Cell Treatment: Bacterial or fungal cultures are treated with sub-inhibitory and inhibitory concentrations of this compound, Diazolidinyl Urea, or IPBC for a defined period.

-

Fixation: The cells are fixed, typically with a solution containing glutaraldehyde (B144438) and/or formaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer), to preserve their ultrastructure.

-

Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, which enhances contrast, and may be stained en bloc with uranyl acetate (B1210297).

-

Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) and embedded in a resin (e.g., Epon or Spurr's resin).

-

Sectioning and Imaging: Ultrathin sections (50-100 nm) are cut using an ultramicrotome, stained with heavy metal salts (e.g., uranyl acetate and lead citrate), and examined under a transmission electron microscope.

Assessment of Membrane Permeability

Protocol: Propidium Iodide (PI) Staining Assay[11][14][23][24][25]

Methodology:

-

Cell Treatment: Fungal or bacterial cells are treated with the test preservative.

-

Staining: Propidium iodide, a fluorescent dye that cannot penetrate intact cell membranes, is added to the cell suspension.

-

Incubation: The mixture is incubated for a short period.

-

Analysis: The cells are analyzed using fluorescence microscopy or flow cytometry. Cells with compromised membranes will take up the PI and fluoresce red, allowing for the quantification of membrane damage.

Enzyme Inhibition Assays

Protocol: General Spectrophotometric Enzyme Inhibition Assay

Methodology:

-

Enzyme and Substrate Preparation: A purified microbial enzyme and its specific substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the potential inhibitor (e.g., IPBC).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Monitoring Reaction Rate: The rate of product formation or substrate depletion is monitored over time using a spectrophotometer, measuring the change in absorbance at a specific wavelength.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the mode of inhibition (e.g., competitive, non-competitive).

Visualizations of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Experimental Workflows

Conclusion

This compound employs a multi-faceted and synergistic mechanism to effectively disrupt microbial cells, ensuring the preservation of a wide array of personal care products. The formaldehyde-releasing action of Diazolidinyl Urea primarily targets bacterial cell walls and vital intracellular macromolecules, while Iodopropynyl Butylcarbamate focuses on disrupting fungal cell membranes and enzymatic functions. This comprehensive approach provides broad-spectrum antimicrobial protection. The experimental protocols outlined in this guide serve as the foundation for evaluating the efficacy and understanding the precise mechanisms of this and other preservative systems, which is crucial for the development of safe and stable consumer products. Further research into the specific enzymatic targets of IPBC and the proteomic and genomic responses of microorganisms to these preservatives will continue to refine our understanding of their antimicrobial action.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. essentialsbycatalina.com [essentialsbycatalina.com]

- 3. nbinno.com [nbinno.com]

- 4. Diazolidinyl Urea (and) Iodopropynyl Butylcar Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

- 5. specialchem.com [specialchem.com]

- 6. belabservices.com [belabservices.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Formaldehyde Stress Responses in Bacterial Pathogens [frontiersin.org]

- 9. microchemlab.com [microchemlab.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scanning electron microscopy of Candida albicans after in vitro treatment with miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. njccwei.com [njccwei.com]

- 17. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. certifiedcosmetics.com [certifiedcosmetics.com]

- 19. Challenge Test Cosmetics | ISO 11930 | Results in 28 Days [myswisslab.com]

- 20. MPL | Preservative Efficacy Testing [mpllaboratories.com]

- 21. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. microchemlab.com [microchemlab.com]

- 23. silverstreammed.com [silverstreammed.com]

- 24. Scanning Electron Microscopy of Candida albicans After In Vitro Treatment with Miconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Germall Plus: Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germall Plus is a highly effective, broad-spectrum preservative system widely utilized in cosmetic and personal care formulations to prevent microbial contamination. Its efficacy against a wide range of bacteria, yeasts, and molds ensures product safety and extends shelf life. This technical guide provides a comprehensive overview of the chemical composition, physicochemical properties, antimicrobial mechanisms, and relevant experimental protocols associated with this compound.

Chemical Composition

This compound is a synergistic blend of two active antimicrobial agents, Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), often in a propylene (B89431) glycol solvent base for the liquid form. The combination of these components provides a robust defense against microbial growth.[1][2][3] The typical composition of Liquid this compound is approximately:

-

Propylene Glycol: 59.94%

-

Diazolidinyl Urea: 39.56%

-

Iodopropynyl Butylcarbamate (IPBC): 0.5%[3]

There is also a powdered form available which is a synergistic combination of Diazolidinyl Urea and IPBC.[4]

| Component | INCI Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diazolidinyl Urea | Diazolidinyl Urea | 78491-02-8 | C8H14N4O7 | 278.22 |

| Iodopropynyl Butylcarbamate | Iodopropynyl Butylcarbamate | 55406-53-6 | C8H12INO2 | 281.09 |

| Propylene Glycol | Propylene Glycol | 57-55-6 | C3H8O2 | 76.09 |

Physicochemical Properties

The physical and chemical characteristics of this compound and its constituents are critical for its application in various formulations.

| Property | Liquid this compound | Diazolidinyl Urea | Iodopropynyl Butylcarbamate | Propylene Glycol |

| Appearance | Clear, colorless to light yellow viscous liquid[5] | White, free-flowing hygroscopic powder[4] | White to off-white crystalline powder | Colorless, viscous liquid |

| Odor | Slight, characteristic[5] | Odorless | Faint, characteristic | Odorless |

| Solubility | Water-soluble[3] | Water-soluble | Sparingly soluble in water | Miscible with water, acetone, chloroform |

| pH (effective range) | 3.0 - 8.0[6][7] | 3.0 - 9.0 | Stable in a wide pH range | Not applicable |

| Density (g/cm³ at 20°C) | 1.15 - 1.25[8] | Not available | Not available | ~1.036 |

| Boiling Point (°C) | Not available | Not available | Not available | ~188 |

| Melting Point (°C) | Not available | Not available | 65-67 | -59 |

| Flash Point (°C) | ~104[8] | Not available | Not available | ~99 |

Antimicrobial Mechanism of Action

The broad-spectrum antimicrobial activity of this compound is a result of the synergistic action of its two active ingredients: Diazolidinyl Urea and Iodopropynyl Butylcarbamate.[1][9]

Diazolidinyl Urea: The Formaldehyde (B43269) Donor

Diazolidinyl Urea functions as a formaldehyde-releasing preservative.[9][10] It slowly hydrolyzes in the presence of water to release small, controlled amounts of formaldehyde.[11] Formaldehyde is a potent biocide that exerts its antimicrobial effect through several mechanisms:

-

Protein Alkylation: Formaldehyde reacts with primary and secondary amines and other nucleophilic groups in microbial proteins, leading to cross-linking and denaturation. This inactivates essential enzymes and disrupts cellular functions.[12][13][14]

-

Nucleic Acid Interaction: It can also interact with nucleic acids (DNA and RNA), causing cross-linking and inhibiting replication and transcription, ultimately leading to cell death.[14]

Iodopropynyl Butylcarbamate (IPBC): The Fungal Disruptor

IPBC is a highly effective fungicide and also exhibits activity against a broad range of other microorganisms. Its primary mechanism of action involves the disruption of essential cellular processes in fungi and other microbes:

-

Enzyme Inhibition: IPBC is known to inhibit enzymes that are crucial for microbial metabolism, particularly those containing sulfhydryl groups. By reacting with these groups, IPBC disrupts cellular respiration and energy production.

-

Cell Membrane Disruption: The lipophilic nature of IPBC allows it to interfere with the fungal cell membrane, altering its permeability and leading to the leakage of essential cellular components.

Antimicrobial Efficacy

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

To evaluate the effectiveness of this compound in a cosmetic formulation, a preservative efficacy test, commonly referred to as a "challenge test," is performed. The ISO 11930 standard is a widely accepted methodology for this purpose.

Objective: To determine if a preservative system is effective in preventing the growth of and reducing the microbial load in a cosmetic product.

Materials:

-

Test product containing this compound.

-

Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).

-

Sterile culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar).

-

Sterile containers for the product.

-

Incubators set at appropriate temperatures.

-

Neutralizing broth to inactivate the preservative for microbial enumeration.

Methodology (based on ISO 11930):

-

Preparation of Inoculum: Standardized suspensions of the test microorganisms are prepared to a target concentration (typically 10^7 to 10^8 CFU/mL for bacteria and yeast, and 10^6 to 10^7 CFU/mL for mold).

-

Inoculation: A known volume of the test product is inoculated with a small volume (not exceeding 1% of the product volume) of the microbial suspension to achieve an initial concentration of 10^5 to 10^6 CFU/g or mL for bacteria and yeast, and 10^4 to 10^5 CFU/g or mL for mold.

-

Incubation: The inoculated product is stored at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.

-

Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the inoculated product is removed. The preservative is neutralized, and the number of viable microorganisms is determined by plate count.

-

Evaluation: The log reduction in the microbial count from the initial inoculation is calculated at each time point. The results are compared against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.

Safety and Toxicology

This compound is considered safe for use in cosmetic and personal care products at the recommended concentrations.[15] However, as with any chemical substance, it is important to be aware of its toxicological profile.

-

Dermal Irritation: May cause skin irritation in susceptible individuals.[16]

-

Eye Irritation: Can cause serious eye irritation.[16]

-

Sensitization: Diazolidinyl Urea is a formaldehyde-releaser and may cause allergic skin reactions in individuals sensitive to formaldehyde.[10]

| Toxicological Endpoint | Result |

| Acute Oral Toxicity (LD50, rat) | Diazolidinyl Urea: >2000 mg/kg; IPBC: ~1470 mg/kg |

| Acute Dermal Toxicity (LD50, rabbit) | Diazolidinyl Urea: >2000 mg/kg; IPBC: >2000 mg/kg |

| Skin Irritation | May cause mild to moderate irritation |

| Eye Irritation | Causes serious eye irritation |

| Skin Sensitization | May cause an allergic skin reaction |

Conclusion

This compound remains a cornerstone preservative in the cosmetic and personal care industry due to its broad-spectrum efficacy, cost-effectiveness, and extensive history of successful use.[11] Its synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate provides robust protection against a wide array of microbial contaminants. A thorough understanding of its chemical composition, physicochemical properties, and mechanisms of action, as detailed in this guide, is essential for formulators, researchers, and drug development professionals to ensure the development of safe, stable, and effective products. Adherence to recommended use levels and good manufacturing practices is paramount to harnessing the benefits of this preservative system while minimizing any potential risks.

References

- 1. Diazolidinyl Urea (and) Iodopropynyl Butylcar Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

- 2. scribd.com [scribd.com]

- 3. humblebeeandme.com [humblebeeandme.com]

- 4. ulprospector.com [ulprospector.com]

- 5. specialchem.com [specialchem.com]

- 6. formulatorsampleshop.com [formulatorsampleshop.com]

- 7. ashland.com [ashland.com]

- 8. docs.thesage.com [docs.thesage.com]

- 9. essentialsbycatalina.com [essentialsbycatalina.com]

- 10. specialchem.com [specialchem.com]

- 11. Next-Generation Preservatives: How this compound Stays Relevant in Cosmetics [waycoochem.com]

- 12. Formaldehyde Stress Responses in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a fixative protocol using formaldehyde and gluteraldehyde for preservation of microbial art on agar plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. homework.study.com [homework.study.com]

- 15. oversoyed.com [oversoyed.com]

- 16. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]

The Synergistic Core: An In-depth Technical Guide to the Preservative Power of Diazolidinyl Urea and Iodopropynyl Butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preservation of aqueous-based formulations in the pharmaceutical and cosmetic industries is a critical factor in ensuring product safety and longevity. Microbial contamination can lead to product degradation, loss of efficacy, and potential harm to the consumer. This technical guide delves into the synergistic relationship between two widely utilized preservatives: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC). This combination provides a robust, broad-spectrum antimicrobial system effective against bacteria, yeast, and mold. This document will explore their mechanisms of action, the principles of their synergistic interaction, and the standardized methodologies for evaluating their efficacy. While specific quantitative data from preservative efficacy testing is often proprietary, this guide will present the foundational knowledge and experimental frameworks necessary for researchers in the field.

Introduction to the Preservative System

Diazolidinyl Urea and Iodopropynyl Butylcarbamate are frequently combined in commercial preservative blends, such as Liquid Germall™ Plus, to create a highly effective, broad-spectrum antimicrobial system.[1][2][3] This synergy allows for efficacy at lower concentrations of the individual components, enhancing the safety profile of the final product.[4][5]

-

Diazolidinyl Urea: A formaldehyde-releasing preservative, Diazolidinyl Urea provides excellent protection against a wide range of bacteria, including Gram-positive and Gram-negative strains.[4] Its efficacy stems from the slow and controlled release of formaldehyde (B43269) in aqueous solutions.[4]

-

Iodopropynyl Butylcarbamate (IPBC): IPBC is a potent fungicide, demonstrating high efficacy against yeast and mold.[4] It complements the antibacterial action of Diazolidinyl Urea to provide comprehensive protection.

This combination is valued for its compatibility with a wide array of cosmetic and pharmaceutical ingredients and its effectiveness over a broad pH range, typically from 3.0 to 8.0.[3][6]

Mechanisms of Antimicrobial Action

The synergistic effect of Diazolidinyl Urea and IPBC arises from their distinct yet complementary mechanisms of action, targeting different classes of microorganisms.

Diazolidinyl Urea: The Formaldehyde Donor

Diazolidinyl Urea functions by slowly hydrolyzing in the presence of water to release minute amounts of formaldehyde. Formaldehyde is a highly reactive molecule that exerts its antimicrobial effect by cross-linking with primary amines in microbial proteins and nucleic acids. This action disrupts essential cellular functions and leads to cell death.

References

An In-depth Technical Guide to the Formaldehyde-Releasing Properties of Diazolidinyl Urea in Germall Plus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formaldehyde-releasing properties of Diazolidinyl Urea, a key component of the preservative system Germall Plus. It delves into the chemical mechanisms, quantitative analysis, and antimicrobial synergy of the components, offering valuable insights for formulation scientists and researchers in the pharmaceutical and cosmetic industries.

Introduction to this compound and its Components

This compound is a widely utilized broad-spectrum preservative system designed to protect aqueous and emulsion-based formulations from microbial contamination. Its efficacy stems from a synergistic combination of active ingredients dissolved in a propylene (B89431) glycol base.[1][2]

Table 1: Composition of Liquid Germall™ Plus

| Component | INCI Name | CAS Number | Function | Typical Concentration in this compound |

| Propylene Glycol | Propylene Glycol | 57-55-6 | Solvent, Humectant | ~60% |

| Diazolidinyl Urea | Diazolidinyl Urea | 78491-02-8 | Antimicrobial (Formaldehyde Releaser) | ~30-40% |

| Iodopropynyl Butylcarbamate (IPBC) | Iodopropynyl Butylcarbamate | 55406-53-6 | Antifungal Agent | <1% |

Diazolidinyl Urea serves as the primary antibacterial agent through its mechanism as a formaldehyde (B43269) donor.[5] Iodopropynyl Butylcarbamate (IPBC) complements this activity with potent antifungal properties, creating a robust, broad-spectrum preservative system.[2]

Mechanism of Formaldehyde Release from Diazolidinyl Urea

Diazolidinyl Urea does not contain free formaldehyde but rather releases it slowly over time through hydrolysis.[5] This controlled release mechanism is crucial for its sustained antimicrobial activity. The decomposition of Diazolidinyl Urea is influenced by factors such as pH, temperature, and the presence of water.[6] Increased temperature and longer storage times generally lead to a greater release of formaldehyde.[6]

The antimicrobial action of the released formaldehyde is attributed to its ability to denature proteins and nucleic acids within microbial cells, leading to cell death.

Caption: Formaldehyde release mechanism from Diazolidinyl Urea.

Synergistic Antimicrobial Activity

The combination of Diazolidinyl Urea and IPBC in this compound results in a synergistic antimicrobial effect.[2][7] Diazolidinyl Urea provides broad-spectrum efficacy against bacteria, while IPBC is particularly effective against yeasts and molds.[5][8] This combination allows for effective preservation at lower concentrations of individual components, which can enhance the safety profile of the final product.[2]

The antimicrobial mechanism of IPBC involves the inhibition of essential microbial enzymes by reacting with sulfhydryl groups in proteins, thereby disrupting cellular respiration and other vital metabolic pathways.[1] The presence of iodine in the IPBC molecule is key to its biocidal activity.[1]

Caption: Synergistic action of this compound components.

Quantitative Analysis of Formaldehyde Release

The amount of formaldehyde released from Diazolidinyl Urea is a critical parameter for both efficacy and safety assessments. Studies have shown that the rate of release is dependent on various factors.

Table 2: Factors Influencing Formaldehyde Release from Diazolidinyl Urea

| Factor | Influence on Formaldehyde Release | Reference |

| Temperature | Higher temperatures increase the rate of release. | [6] |

| pH | Release is dependent on pH, though specific trends can vary with the matrix. | [6] |

| Storage Time | Longer storage times lead to a greater cumulative release of formaldehyde. | [6] |

| Formulation Matrix | The cosmetic matrix can influence the amount of formaldehyde released. Generally, less formaldehyde is released in a complex cosmetic matrix compared to a simple aqueous solution. | [6] |

One study investigating various formaldehyde-releasing preservatives found the relative order of formaldehyde release to be: Paraformaldehyde > Diazolidinyl Urea > DMDM Hydantoin ≈ Quaternium-15 ≈ Imidazolidinyl Urea > Methenamine > Bronopol > Poly(p-toluenesulfonamide-co-formaldehyde).[6]

Experimental Protocols for Formaldehyde Quantification

Accurate quantification of free formaldehyde in cosmetic formulations is essential for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) are two commonly employed analytical techniques.

HPLC-PDA Method with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization

This method is based on the reaction of formaldehyde with DNPH to form a stable hydrazone derivative that can be detected by UV-Vis spectrophotometry.

Experimental Workflow:

Caption: HPLC-PDA workflow for formaldehyde analysis.

Detailed Protocol:

-

Reagent Preparation:

-

DNPH Reagent: Prepare a 0.1 N solution of 2,4-dinitrophenylhydrazine in a mixture of 32% HCl and water (45:55 v/v).[9]

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8): Prepare an aqueous solution of 0.1 M potassium dihydrogen phosphate (KH2PO4) and disodium (B8443419) hydrogen phosphate (Na2HPO4), adjusting the pH to 6.8 with 1 N NaOH.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v).[9]

-

-

Sample and Standard Preparation:

-

Accurately weigh a known amount of the cosmetic sample and disperse or dissolve it in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Prepare a series of formaldehyde standard solutions of known concentrations.

-

-

Derivatization Procedure:

-

HPLC Analysis:

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards.

-

Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

-

Table 3: Typical HPLC-PDA Method Parameters

| Parameter | Value | Reference |

| Column | ZORBAX RX-C8 (250 mm × 4.6 mm; 5 μm) | [9] |

| Mobile Phase | Acetonitrile:Water (55:45 v/v) | [9] |

| Flow Rate | 1.5 mL/min | [9] |

| Detection | PDA at 353 nm | [9] |

| Injection Volume | 10 µL | [9] |

| Derivatizing Agent | 0.1 N 2,4-Dinitrophenylhydrazine (DNPH) | [9] |

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is suitable for the analysis of volatile compounds like formaldehyde in complex matrices. It involves the derivatization of formaldehyde in the headspace of the sample vial, followed by GC separation and MS detection.

Detailed Protocol:

-

Reagent Preparation:

-

Derivatization Agent: A solution of a suitable derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or p-toluenesulfonic acid in an appropriate solvent.

-

-

Sample and Standard Preparation:

-

Accurately weigh a known amount of the cosmetic sample into a headspace vial.

-

Add a known amount of an internal standard.

-

Prepare a series of formaldehyde standard solutions in headspace vials.

-

-

Derivatization and Headspace Analysis:

-

Add the derivatization agent to the sample and standard vials.

-

Seal the vials and incubate at a specific temperature for a set time to allow for derivatization and partitioning of the derivative into the headspace.

-

An automated headspace sampler injects a portion of the headspace gas into the GC-MS system.

-

-

GC-MS Analysis:

-

Column: A suitable capillary column for the separation of the formaldehyde derivative (e.g., a mid-polarity column).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other volatile components.

-

MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Quantify the formaldehyde concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from the standards.

-

Table 4: Typical HS-GC-MS Method Parameters

| Parameter | Description |

| Derivatization | In-vial derivatization with an agent like PFBHA. |

| Incubation | Optimized time and temperature (e.g., 60°C for 30 min). |

| GC Column | Capillary column (e.g., ZB-624). |

| Detector | Mass Spectrometer (MS) in SIM mode. |

Conclusion

This compound, through its active components Diazolidinyl Urea and Iodopropynyl Butylcarbamate, provides a robust and broad-spectrum preservation system for a wide range of cosmetic and pharmaceutical formulations. The controlled release of formaldehyde from Diazolidinyl Urea is a key aspect of its antimicrobial efficacy. Understanding the factors that influence this release and employing validated analytical methods for its quantification are critical for ensuring product safety, stability, and regulatory compliance. The synergistic action of the preservative components allows for effective microbial control at low concentrations. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and formulation scientists working with this important preservative system.

References

- 1. nbinno.com [nbinno.com]

- 2. Diazolidinyl Urea (and) Iodopropynyl Butylcar Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

- 3. oryskincare.com [oryskincare.com]

- 4. scribd.com [scribd.com]

- 5. essentialsbycatalina.com [essentialsbycatalina.com]

- 6. researchgate.net [researchgate.net]

- 7. specialchem.com [specialchem.com]

- 8. nbinno.com [nbinno.com]

- 9. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Germall™ Plus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Germall™ Plus, a widely utilized broad-spectrum preservative system in the cosmetics and personal care industries. This document details its mechanism of action, summarizes its efficacy against bacteria, yeast, and mold, provides a representative experimental protocol for its evaluation, and visualizes the testing workflow.

Introduction to Germall™ Plus

Germall™ Plus is a synergistic preservative blend composed of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), typically in a propylene (B89431) glycol solvent.[1][2] This combination provides a robust, broad-spectrum antimicrobial effect at low use concentrations, generally between 0.1% and 0.5%.[3][4] It is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold, making it a versatile preservative for a wide range of aqueous and emulsion-based personal care products.[5][6]

Mechanism of Action

The broad-spectrum antimicrobial activity of Germall™ Plus stems from the complementary actions of its active ingredients:

-

Diazolidinyl Urea : This component functions as a formaldehyde-releasing agent.[5][7][8] Formaldehyde (B43269) is a potent biocide that inactivates microorganisms by reacting with proteins and nucleic acids, thereby disrupting essential cellular processes.[7] The slow release of formaldehyde from Diazolidinyl Urea ensures a sustained antimicrobial effect.[5]

-

Iodopropynyl Butylcarbamate (IPBC) : IPBC is a highly effective fungicide that also possesses some antibacterial activity.[9][10] Its primary mechanism of action is the alteration of microbial cell membrane permeability.[9] The iodo-propynyl group is thought to penetrate the cell wall and react with sulfhydryl groups in essential enzymes, leading to the disruption of vital metabolic pathways.[11][12]

The combination of these two mechanisms results in a synergistic effect that is more potent than either ingredient alone.[13]

Antimicrobial Spectrum: Quantitative Data

Obtaining precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the proprietary blend of Germall™ Plus from publicly available scientific literature is challenging. The data is often generated by the manufacturer and not widely published. However, based on the known efficacy of its components and general performance data for similar preservatives, a representative antimicrobial spectrum can be summarized.

The following table provides an illustrative summary of the expected efficacy of Germall™ Plus against common contaminant microorganisms. Note: These values are representative and should be confirmed through specific challenge testing for any given formulation.

| Microorganism | Type | Typical Effective Concentration Range of Germall™ Plus (%) |

| Escherichia coli | Gram-negative Bacteria | 0.1 - 0.5 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.1 - 0.5 |

| Staphylococcus aureus | Gram-positive Bacteria | 0.1 - 0.5 |

| Candida albicans | Yeast | 0.1 - 0.5 |

| Aspergillus brasiliensis | Mold | 0.1 - 0.5 |

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

The following is a detailed, representative protocol for evaluating the antimicrobial efficacy of Germall™ Plus in a cosmetic formulation, based on the ISO 11930 standard.[14][15][16]

4.1. Objective

To determine the effectiveness of Germall™ Plus in preventing the growth of and reducing the microbial load of common contaminants in a cosmetic product over a 28-day period.

4.2. Materials

-

Test product containing a specified concentration of Germall™ Plus.

-

Control product (without preservative).

-

Standard challenge microorganisms:

-

Pseudomonas aeruginosa (ATCC 9027)

-

Staphylococcus aureus (ATCC 6538)

-

Escherichia coli (ATCC 8739)

-

Candida albicans (ATCC 10231)

-

Aspergillus brasiliensis (ATCC 16404)

-

-

Culture media (e.g., Tryptic Soy Broth/Agar (B569324) for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

-

Neutralizing broth (to inactivate the preservative during microbial enumeration).

-

Sterile containers, pipettes, and other standard microbiology laboratory equipment.

-

Incubator set at 20-25°C.

4.3. Procedure

-

Preparation of Inoculum :

-

Culture each microorganism separately in its appropriate broth to achieve a high concentration of viable cells (typically 10⁸ CFU/mL for bacteria and yeast, and 10⁷ spores/mL for mold).

-

Prepare a mixed inoculum or test each microorganism individually.

-

-

Inoculation of the Product :

-

Dispense a known amount of the test product into sterile containers.

-

Inoculate each container with a small volume of the microbial suspension to achieve an initial concentration of approximately 10⁵ to 10⁶ CFU/g or mL for bacteria and yeast, and 10⁴ to 10⁵ CFU/g or mL for mold.

-

Thoroughly mix the inoculum with the product.

-

-

Incubation :

-

Store the inoculated containers at a controlled temperature of 20-25°C for 28 days.

-

-

Sampling and Enumeration :

-

At specified time intervals (e.g., Day 0, 7, 14, and 28), remove an aliquot of the inoculated product.

-

Transfer the aliquot to a neutralizing broth to inactivate the Germall™ Plus.

-

Perform serial dilutions of the neutralized sample.

-

Plate the dilutions onto the appropriate agar medium.

-

Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms (CFU/g or mL).

-

4.4. Interpretation of Results

The log reduction in the microbial count from the initial inoculation is calculated at each time point. The acceptance criteria are based on standards such as ISO 11930, which typically require a significant reduction in bacteria (e.g., ≥ 3 log reduction within 7 days) and no increase in yeast and mold counts over the 28-day period.[14]

Visualizations

5.1. Logical Workflow for Preservative Efficacy Testing

The following diagram illustrates the logical workflow for conducting a preservative efficacy (challenge) test to evaluate the antimicrobial spectrum of a preservative like Germall™ Plus.

Caption: Workflow for Preservative Efficacy Testing of Germall™ Plus.

5.2. Antimicrobial Mechanism of Action

This diagram illustrates the dual mechanism of action of Germall™ Plus against microbial cells.

Caption: Dual Antimicrobial Mechanism of Germall™ Plus.

References

- 1. scribd.com [scribd.com]

- 2. formulatorsampleshop.com [formulatorsampleshop.com]

- 3. heirloombodycare.com.au [heirloombodycare.com.au]

- 4. humblebeeandme.com [humblebeeandme.com]

- 5. essentialsbycatalina.com [essentialsbycatalina.com]

- 6. wholesalesuppliesplus.com [wholesalesuppliesplus.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. 3-Iodo-2-propynyl butylcarbamate (IPBC) for Research [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. akema.it [akema.it]

- 14. microchemlab.com [microchemlab.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. adslaboratories.com [adslaboratories.com]

An In-Depth Technical Guide to the Stability and Efficacy of Germall Plus Across a Wide pH Range (3-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preservative system Germall Plus, focusing on its stability and broad-spectrum antimicrobial efficacy across a pH range of 3 to 8. The information presented is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound is a widely used, patented preservative system known for its robust, broad-spectrum antimicrobial activity in a variety of cosmetic and personal care formulations.[1][2] It is a synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) dissolved in a Propylene Glycol base.[3][4] This preservative is effective at low concentrations against Gram-positive and Gram-negative bacteria, yeast, and mold.[4][5] One of the key advantages of this compound is its efficacy across a wide pH range, from 3 to 8, making it a versatile choice for formulators.[6][7]

The components of Liquid this compound are detailed in the table below:

| Component | INCI Name | Function | Typical Concentration |

| Propylene Glycol | Propylene Glycol | Solvent, Humectant | ~60% |

| Diazolidinyl Urea | Diazolidinyl Urea | Broad-spectrum antimicrobial (bacteria) | ~39.6% |

| Iodopropynyl Butylcarbamate (IPBC) | Iodopropynyl Butylcarbamate | Antifungal (yeast and mold) | ~0.4% |

Data sourced from various supplier technical data sheets.[3][4]

Mechanism of Antimicrobial Action

The broad-spectrum efficacy of this compound is a result of the synergistic action of its active ingredients, Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC).

Diazolidinyl Urea: A Formaldehyde (B43269) Releaser

Diazolidinyl Urea functions as a formaldehyde-releasing preservative. It slowly releases small amounts of formaldehyde in aqueous formulations, which acts as a potent antimicrobial agent. Formaldehyde disrupts the cell walls and proteins of microorganisms, leading to cell death. This mechanism is effective against a wide range of bacteria.

Caption: Antimicrobial Mechanism of Diazolidinyl Urea.

Iodopropynyl Butylcarbamate (IPBC): A Potent Antifungal

IPBC is highly effective against yeast and mold. Its primary mechanism of action is the disruption of the microbial cell membrane's permeability. This interference with essential cellular processes inhibits fungal growth and proliferation.

Caption: Antifungal Mechanism of IPBC.

Stability and Efficacy Across the pH Range of 3-8

The stability of the active ingredients is crucial for maintaining preservative efficacy. Diazolidinyl Urea can decompose in cosmetic formulations to products such as (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[8] The rate and extent of this decomposition can be influenced by factors including pH and temperature. IPBC is known to be sensitive to strong acids and bases.[9] However, within the recommended pH 3-8 range for this compound, the synergistic blend is designed to remain effective.

The following table summarizes the known stability and efficacy of this compound across its functional pH range.

| pH Range | Stability of Active Ingredients | Antimicrobial Efficacy | Notes |

| 3.0 - 5.0 (Acidic) | Generally stable. Potential for acid-catalyzed hydrolysis of Diazolidinyl Urea is low within this range. IPBC remains effective. | Effective against bacteria, yeast, and mold. The acidic environment can also contribute to the inhibition of some microbial growth. | Ideal for acidic formulations where microbial stability can be a challenge. |

| 5.0 - 7.0 (Slightly Acidic to Neutral) | Optimal stability for both Diazolidinyl Urea and IPBC is expected in this range. | Maintains broad-spectrum efficacy against a wide range of microorganisms. | Suitable for a vast array of cosmetic and personal care products. |

| 7.0 - 8.0 (Neutral to Slightly Alkaline) | Generally stable, though the potential for base-catalyzed degradation of IPBC may increase at the higher end of this range. Diazolidinyl Urea remains effective. | Continues to provide robust broad-spectrum antimicrobial protection. | Effective for neutral to slightly alkaline formulations. |

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

To ensure the preservative system is effective in a specific formulation, a Preservative Efficacy Test (PET), also known as a challenge test, is mandatory.[10] The following is a representative protocol synthesized from established methods like USP <51> and ISO 11930, suitable for evaluating the efficacy of this compound.[11][12][13]

Objective

To evaluate the effectiveness of the preservative system in a given formulation against a broad spectrum of microorganisms over a 28-day period.

Materials

-

Test product formulation with this compound at the desired concentration (e.g., 0.1% - 0.5%).[6]

-

Control product formulation without any preservative.

-

Standardized microbial cultures (ATCC strains are recommended):

-

Staphylococcus aureus (Gram-positive bacteria)

-

Pseudomonas aeruginosa (Gram-negative bacteria)

-

Escherichia coli (Gram-negative bacteria)

-

Candida albicans (Yeast)

-

Aspergillus brasiliensis (Mold)

-

-

Sterile culture media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile containers for product samples.

-

Incubators set at appropriate temperatures (e.g., 20-25°C).

-

Sterile pipettes, loops, and other laboratory equipment.

Experimental Workflow

Caption: Preservative Efficacy Test Workflow.

Procedure

-

Preparation of Inocula: Prepare suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculation of Product: Inoculate separate containers of the test product with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

-

Incubation: Store the inoculated containers at a controlled temperature of 20-25°C, protected from light.

-

Sampling and Enumeration: At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate on appropriate agar media to determine the number of viable microorganisms.

-

Evaluation: Calculate the log reduction in microbial count from the initial inoculation for each time point. Compare the results against the acceptance criteria outlined in the relevant pharmacopeia or regulatory guidelines. For example, for bacteria, a 2-log reduction by day 7 and no increase thereafter is often required. For yeast and mold, no increase from the initial count is a common criterion.

Conclusion

This compound is a robust and versatile preservative system that demonstrates stability and broad-spectrum antimicrobial efficacy across a wide pH range of 3 to 8. Its synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate provides effective protection against bacteria, yeast, and mold. While publicly available quantitative data on its performance at specific pH points is limited, its long history of successful use in diverse formulations attests to its reliability. For any new formulation, a comprehensive preservative efficacy test is crucial to validate its effectiveness and ensure product safety and stability.

References

- 1. specialchem.com [specialchem.com]

- 2. formulatorsampleshop.com [formulatorsampleshop.com]

- 3. scribd.com [scribd.com]

- 4. Oshun: this compound Liquid 30ml [oshun.ca]

- 5. This compound: Broad-Spectrum Preservative for Cosmetics & Personal Care Products [waycoochem.com]

- 6. heirloombodycare.com.au [heirloombodycare.com.au]

- 7. ashland.com [ashland.com]

- 8. researchgate.net [researchgate.net]

- 9. stratiaskin.com [stratiaskin.com]

- 10. schoolofnaturalskincare.com [schoolofnaturalskincare.com]

- 11. certifiedcosmetics.com [certifiedcosmetics.com]

- 12. microchemlab.com [microchemlab.com]

- 13. qacslab.com [qacslab.com]

Liquid Germall Plus: A Technical Guide to Water-Solubility and Formulation Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquid Germall Plus is a synergistic, broad-spectrum antimicrobial preservative system for aqueous-based cosmetic and personal care formulations. Comprising Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC) solubilized in Propylene (B89431) Glycol, it offers efficacy against Gram-positive and Gram-negative bacteria, yeasts, and molds. This technical guide provides an in-depth analysis of its water-solubility, formulation characteristics, and the experimental protocols for its evaluation.

Introduction

The preservation of aqueous formulations from microbial contamination is a critical aspect of product development, ensuring consumer safety and product longevity. Liquid this compound is a widely utilized preservative blend due to its potent, broad-spectrum antimicrobial activity and compatibility with a wide range of cosmetic ingredients. This guide delves into the technical specifications of Liquid this compound, with a focus on its solubility in water and key formulation parameters.

Composition and Physicochemical Properties

Liquid this compound is a clear, viscous liquid that is a synergistic combination of the following components:

-

Propylene Glycol: A carrier solvent that also possesses humectant properties.

-

Diazolidinyl Urea: A urea derivative that acts as a broad-spectrum antimicrobial agent, particularly effective against bacteria.[1]

-

Iodopropynyl Butylcarbamate (IPBC): A carbamate (B1207046) that is highly effective against yeasts and molds.[2]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Liquid this compound and its Components

| Property | Liquid this compound | Propylene Glycol | Diazolidinyl Urea | Iodopropynyl Butylcarbamate (IPBC) |

| Appearance | Clear, viscous liquid | Colorless, viscous liquid | White, free-flowing powder[3] | White, crystalline powder[2] |

| Solubility in Water | Water-soluble | Miscible[4][5][6] | 10,000 mg/L[7], 55 mg/mL[8] | 156 mg/L[2][9] |

| pH (effective range) | 3.0 - 8.0 | - | 3.0 - 6.0[10] | - |

| Temperature Stability | Add at or below 50°C (122°F) | Stable at cool temperatures | Stable at high temperatures | - |

Water-Solubility Characteristics

The high water-solubility of Liquid this compound is a key attribute, allowing for its easy incorporation into the aqueous phase of formulations. This solubility is primarily attributed to the propylene glycol carrier and the inherent water-solubility of Diazolidinyl Urea. While IPBC has lower water solubility, its concentration in the blend is low, and it is effectively solubilized by the propylene glycol.

Formulation Guidelines

Successful incorporation of Liquid this compound into a formulation requires consideration of several key parameters:

-

Usage Level: The recommended usage level is typically between 0.1% and 0.5% of the total formulation weight.

-

pH: Liquid this compound is effective over a broad pH range of 3.0 to 8.0.

-

Temperature: It is a heat-sensitive ingredient and should be added to the formulation during the cool-down phase, at a temperature of 50°C (122°F) or below.

-

Compatibility: Liquid this compound is compatible with most cosmetic ingredients, including surfactants (anionic, cationic, and non-ionic), emulsifiers, and proteins.

Experimental Protocols

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines a method for determining the water solubility of a substance.

Methodology:

-

Preparation: Prepare a saturated solution by adding an excess amount of the test substance (e.g., Diazolidinyl Urea or IPBC) to a known volume of distilled water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved substance to settle. Separate the aqueous phase from the solid phase by centrifugation or filtration.

-

Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: Calculate the water solubility based on the measured concentration.

Antimicrobial Effectiveness Testing (Adapted from USP <51>)

This protocol evaluates the effectiveness of a preservative system in a formulation.[11][12][13][14][15]

Methodology:

-

Preparation of Inoculum: Prepare standardized suspensions of challenge microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculation: Inoculate separate portions of the test product with each microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

-

Incubation: Incubate the inoculated product containers at a specified temperature (e.g., 20-25°C) for a period of 28 days.

-

Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods.

-

Evaluation: Calculate the log reduction in the microbial population from the initial count at each interval and compare the results to the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, EP).

Antimicrobial Mechanism of Action

The broad-spectrum activity of Liquid this compound is due to the complementary mechanisms of its active components.

-

Diazolidinyl Urea: Functions as a formaldehyde-releaser.[5][12] It slowly decomposes in the aqueous phase to release small amounts of formaldehyde, which is a potent biocide that acts by denaturing proteins and nucleic acids in microorganisms.

-

Iodopropynyl Butylcarbamate (IPBC): The primary mechanism of action for IPBC involves the inhibition of essential microbial enzymes by reacting with sulfhydryl groups (-SH) on proteins.[4] It also disrupts the permeability of the cell membrane.[16]

Conclusion

Liquid this compound is a highly effective, water-soluble, broad-spectrum preservative system. Its solubility characteristics facilitate ease of incorporation into a wide variety of aqueous-based cosmetic and personal care formulations. Adherence to recommended formulation guidelines regarding usage level, pH, and temperature is crucial for optimal performance. The synergistic antimicrobial action of its components, Diazolidinyl Urea and IPBC, provides robust protection against a wide range of microbial contaminants. Standardized experimental protocols are essential for the accurate evaluation of its physicochemical properties and antimicrobial efficacy in finished products.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]

- 3. Diazolidinyl Urea [drugfuture.com]

- 4. Propylene glyco | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Propylene glycol - Wikipedia [en.wikipedia.org]

- 7. Diazolidinyl urea [sitem.herts.ac.uk]

- 8. xcessbio.com [xcessbio.com]

- 9. Page loading... [wap.guidechem.com]

- 10. specialchem.com [specialchem.com]

- 11. uspbpep.com [uspbpep.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. microchemlab.com [microchemlab.com]

- 14. njccwei.com [njccwei.com]

- 15. ARL Bio Pharma | USP Antimicrobial Effectiveness Testing [arlok.com]

- 16. filab.fr [filab.fr]

A Comparative Analysis of Powder and Liquid Forms of Germall Plus for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the powder and liquid forms of Germall Plus, a widely utilized broad-spectrum preservative system in cosmetic and pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the properties, efficacy, and handling of both forms to aid in formulation decisions. While both forms of this compound offer equivalent antimicrobial protection, they present notable differences in their physical properties, handling, and incorporation into formulations.[1]

Introduction to this compound

This compound is a synergistic preservative system effective against a wide range of Gram-positive and Gram-negative bacteria, yeast, and mold.[2][3] Its efficacy stems from the combination of two active ingredients: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC).[4] Diazolidinyl Urea acts as a formaldehyde (B43269) donor, slowly releasing formaldehyde to inhibit microbial growth, while IPBC is a potent antifungal agent.[5] This combination allows for broad-spectrum activity at low use concentrations.[6]

The preservative system is available in two primary forms: a white, free-flowing hygroscopic powder and a clear, viscous liquid.[1][2][7][8] The liquid form is a pre-dissolved solution of the powder's active ingredients in a propylene (B89431) glycol base, designed for easier incorporation into aqueous formulations.[5][9][10]

Physical and Chemical Properties

The distinct physical forms of this compound dictate their handling and application in research and manufacturing. The following tables summarize the key physical and chemical properties of both the powder and liquid forms based on available technical data.

Table 1: Properties of this compound Powder

| Property | Value |

| INCI Name | Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[11] |

| Appearance | White, fine, free-flowing hygroscopic powder[2][4][12] |

| Composition | Typically 99% Diazolidinyl Urea and 1% Iodopropynyl Butylcarbamate[4][12] |

| Solubility | Lightly soluble in water (to 1%), soluble in propylene glycol[8] |

| Recommended Use Level | 0.05% - 0.2%[4][12] |

| Effective pH Range | 3.0 - 8.0[4][12] |

| Temperature Stability | Heat sensitive; should be added to formulations at or below 50°C (122°F)[4][12] |

Table 2: Properties of this compound Liquid

| Property | Value |

| INCI Name | Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[9][13][14] |

| Appearance | Clear, viscous liquid[7][9] |

| Composition | Propylene Glycol (approx. 60%), Diazolidinyl Urea (approx. 39.6%), and Iodopropynyl Butylcarbamate (approx. 0.4%)[9] |

| Solubility | Water-soluble[5][9] |

| Recommended Use Level | 0.1% - 0.5%[9] |

| Effective pH Range | 3.0 - 8.0[6][9] |

| Temperature Stability | Heat sensitive; should be added during the cool-down phase at or below 50°C (122°F)[7][13] |

Antimicrobial Efficacy and Mechanism of Action

The antimicrobial action of this compound is a synergistic effect of its two active components:

-

Diazolidinyl Urea: This molecule functions as a formaldehyde-releasing agent. It slowly decomposes in aqueous environments to release low levels of formaldehyde, which is a potent biocide that disrupts microbial cell walls and proteins.

-

Iodopropynyl Butylcarbamate (IPBC): IPBC is a highly effective fungicide that also possesses some antibacterial activity. Its mechanism involves the disruption of fungal cell membranes and inhibition of spore formation and growth.[5]

The following diagram illustrates the proposed antimicrobial mechanisms of action for the active components of this compound.

Experimental Protocol: Preservative Efficacy Testing (Challenge Test)

To evaluate the antimicrobial effectiveness of a preservative system within a specific formulation, a preservative efficacy test, commonly known as a challenge test, is performed. The ISO 11930 standard is a widely accepted methodology for cosmetic products.

Objective: To assess the efficacy of the preservative system in a formulation by challenging it with a standardized inoculum of microorganisms.

Materials:

-

Test product formulation

-

Sterile containers

-

Standardized microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

-

Sterile neutralizing broth

-

Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare standardized suspensions of each microorganism.

-

Inoculation: Inoculate separate samples of the test product with a known concentration of each microorganism.

-

Incubation: Store the inoculated samples at a controlled temperature (typically 20-25°C) for a period of 28 days.

-

Sampling and Neutralization: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample and transfer it to a sterile neutralizing broth to inactivate the preservative.

-

Enumeration: Perform serial dilutions and plate the neutralized samples onto appropriate culture media to determine the number of viable microorganisms.

-

Data Analysis: Calculate the log reduction of microorganisms at each time point compared to the initial inoculum.

-

Evaluation: Compare the log reduction values against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.

The following diagram outlines the workflow for a typical preservative challenge test.

Comparative Analysis: Powder vs. Liquid

While both forms of this compound deliver the same active ingredients and thus the same antimicrobial protection, their physical forms lead to practical differences in their application.

Ease of Use: The liquid form is generally considered easier to handle and incorporate into formulations, particularly for aqueous systems and emulsions.[1][5] Being a pre-dissolved solution, it disperses readily in the water phase. The powder form, being only lightly soluble in water, may require more vigorous mixing or pre-solubilization in a suitable solvent like propylene glycol before addition to the main batch.[8]

Formulation Flexibility: The powder form may offer advantages in anhydrous or solid formulations where the introduction of a liquid carrier is undesirable.[1] For most common cosmetic and pharmaceutical formulations such as creams, lotions, and shampoos, the liquid form is often preferred for its convenience.

Cost-Effectiveness: The powder form, being the concentrated version of the active ingredients, may be more cost-effective in terms of shipping and storage for large-scale manufacturing. However, the convenience and reduced processing time offered by the liquid form can offset this initial cost difference.

Stability: Both forms are heat-sensitive and should be incorporated into formulations during the cool-down phase at temperatures below 50°C to prevent degradation of the active ingredients.[7][12] There is no readily available data to suggest a significant difference in the in-formulation stability between the two forms when handled correctly.

Conclusion

The choice between the powder and liquid forms of this compound is primarily a matter of formulation requirements and manufacturing convenience rather than a difference in antimicrobial efficacy. Both forms provide robust, broad-spectrum protection against microbial contamination. The liquid form offers ease of use and rapid incorporation into aqueous systems, making it a popular choice for many researchers and formulators. The powder form, while requiring an additional solubilization step in many cases, can be advantageous for specific formulation types, such as anhydrous products, and may offer cost benefits for large-scale production.

For researchers and drug development professionals, the selection should be based on the specific needs of the formulation, the available manufacturing equipment, and the desired processing workflow. Regardless of the form chosen, it is imperative to conduct thorough preservative efficacy testing on the final formulation to ensure adequate protection against microbial contamination throughout the product's shelf life.

References

- 1. This compound: Broad-Spectrum Preservative for Cosmetics & Personal Care Products [waycoochem.com]

- 2. formulatorsampleshop.com [formulatorsampleshop.com]

- 3. Liquid this compound > Preservatives, Antioxidants, & Chelating Agents > The Herbarie at Stoney Hill Farm, Inc. [theherbarie.com]

- 4. This compound Powder [botanicplanet.ca]

- 5. cosmeticpharmacy.pk [cosmeticpharmacy.pk]

- 6. oryskincare.com [oryskincare.com]

- 7. sophixnatural.com [sophixnatural.com]

- 8. This compound Powder - Affordable Price for High-Quality Cosmetic Preservative [ebrightchem.com]

- 9. humblebeeandme.com [humblebeeandme.com]

- 10. ulprospector.com [ulprospector.com]

- 11. ulprospector.com [ulprospector.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. candlesandsupplies.com [candlesandsupplies.com]

- 14. wholesalesuppliesplus.com [wholesalesuppliesplus.com]

The Enduring Guardian: A Technical Chronicle of Germall Plus in Cosmetic Preservation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Germall Plus, a potent, broad-spectrum preservative system, has been a cornerstone in the cosmetic and personal care industry for decades. This technical guide delves into the historical development and extensive track record of this compound, providing a comprehensive resource for researchers, scientists, and formulation professionals. Through an examination of its constituent components, mechanism of action, and efficacy data, this paper elucidates the scientific principles that have established this compound as a reliable guardian against microbial contamination. This guide also presents detailed experimental protocols for evaluating preservative efficacy and visualizes the logical and mechanistic pathways inherent in its application.

A Historical Perspective: The Genesis of a Preservative Powerhouse

The story of this compound is one of synergistic innovation, combining the antimicrobial strengths of two key active ingredients: Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC). The development of this widely used preservative system can be traced back to the pioneering work of Sutton Laboratories, later acquired by International Specialty Products (ISP), which is now part of Ashland Inc.[1][2]

The journey began with the individual development of its core components:

-

Diazolidinyl Urea: Commercially introduced in 1982, Diazolidinyl Urea is a heterocyclic urea derivative synthesized from allantoin (B1664786) and formaldehyde (B43269).[3] It functions as a formaldehyde-releaser, gradually emitting low levels of formaldehyde to exert a broad-spectrum antimicrobial effect against bacteria, yeast, and molds.[4][5]

-

Iodopropynyl Butylcarbamate (IPBC): Patented in 1975 by the Troy Chemical Corporation, IPBC was initially developed as a fungicide for the paint and coatings industry.[6] Recognizing its potent anti-fungal and anti-yeast activity at low concentrations, its application was later extended to the cosmetics industry, receiving approval for topical use in 1996.

The combination of these two ingredients into the this compound system created a synergistic blend with a significantly broader spectrum of antimicrobial activity than either component alone. This innovation provided formulators with a cost-effective and highly efficacious solution for preserving a wide range of cosmetic and personal care products.[4][6]

The Science of Preservation: Mechanism of Action

The robust efficacy of this compound stems from the complementary and synergistic mechanisms of its active components, often formulated in a propylene (B89431) glycol solvent which also contributes to its antimicrobial activity and solubility.[6]

Diazolidinyl Urea: The Formaldehyde Donor

Diazolidinyl Urea's primary mode of action is the slow and controlled release of formaldehyde in aqueous solutions.[4] Formaldehyde is a potent biocide that inactivates microorganisms through multiple pathways:

-

Protein Cross-linking: It reacts with primary and secondary amines and other functional groups on proteins, leading to cross-linking and denaturation. This disrupts essential enzymatic activities and structural integrity.

-

Nucleic Acid Damage: Formaldehyde can also react with nucleic acids, causing DNA and RNA damage, thereby inhibiting replication and protein synthesis.

-

Cell Wall Disruption: The released formaldehyde can also interfere with the integrity of microbial cell walls.[6]

dot

Iodopropynyl Butylcarbamate (IPBC): The Fungal Disruptor

IPBC is particularly effective against yeasts and molds. Its primary mechanism involves the disruption of fungal cell membrane integrity and function. It is believed to interfere with the synthesis of essential membrane components and alter membrane permeability. This leads to the leakage of intracellular contents and ultimately, cell death. The iodine in its structure is thought to play a crucial role in its ability to penetrate microbial cell walls and interact with key cellular components.

dot

Track Record of Efficacy: A Quantitative Overview

This compound has a long-standing reputation for providing robust, broad-spectrum antimicrobial protection at low use concentrations, typically between 0.1% and 0.5%.[4] Its efficacy has been demonstrated against a wide range of common cosmetic spoilers.

While specific Minimum Inhibitory Concentration (MIC) data from the manufacturer is proprietary, the following table summarizes typical MIC ranges for the active ingredients against common microorganisms, illustrating their broad-spectrum activity.

| Microorganism | Type | Diazolidinyl Urea MIC (ppm) | IPBC MIC (ppm) |

| Escherichia coli | Gram-negative Bacteria | 250 - 1000 | >1000 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 500 - 2000 | >1000 |

| Staphylococcus aureus | Gram-positive Bacteria | 250 - 1000 | >1000 |

| Aspergillus brasiliensis | Mold | 500 - 1500 | 1 - 10 |

| Candida albicans | Yeast | 250 - 1000 | 5 - 20 |

Note: The synergistic nature of this compound means that the effective concentration of the blend is often lower than the individual MIC values of its components.

Experimental Protocols for Efficacy Evaluation

The gold standard for assessing the efficacy of a preservative system in a cosmetic formulation is the Antimicrobial Effectiveness Test, also known as a Challenge Test.

Challenge Test Protocol (Based on ISO 11930)

This protocol outlines a standardized method for evaluating the preservation of a cosmetic product.

dot

Methodology:

-

Preparation of Inocula: Standardized cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a specific concentration.

-

Inoculation: A known quantity of the cosmetic product is inoculated with a predetermined concentration of each test microorganism.

-

Incubation: The inoculated product samples are incubated at a controlled temperature (typically 20-25°C) for a specified period (usually 28 days).

-

Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the inoculated samples. The number of viable microorganisms is determined using standard plating and colony counting techniques.

-

Evaluation: The log reduction in the microbial population is calculated for each time point and compared against established acceptance criteria (e.g., those defined in the USP <51> or ISO 11930 standards) to determine the preservative's effectiveness.

Conclusion: An Enduring Legacy in Product Protection

This compound has maintained its prominent position in the cosmetic industry due to its proven track record of broad-spectrum efficacy, cost-effectiveness, and ease of use. Its synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate provides a robust defense against microbial contamination, ensuring the safety and stability of a vast array of personal care products. For researchers and formulators, a thorough understanding of its historical development, mechanism of action, and the appropriate methods for efficacy evaluation is paramount to leveraging its full potential in creating safe and reliable consumer products. As the industry continues to evolve, the enduring legacy of this compound serves as a testament to the power of synergistic chemical preservation.

References

- 1. ashland.com [ashland.com]

- 2. An Overview of Ashland Global: Pioneering Chemical Solutions [thebrandhopper.com]

- 3. GB2110084A - Therapeutic use of diazolidinyl urea - Google Patents [patents.google.com]

- 4. Next-Generation Preservatives: How this compound Stays Relevant in Cosmetics [waycoochem.com]

- 5. waycoochem.com [waycoochem.com]

- 6. cosmeticpharmacy.pk [cosmeticpharmacy.pk]

An In-depth Technical Guide on the Core Components of Germall Plus: Regulatory Status and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory landscape and safety data for the core components of the preservative system Germall Plus: Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC). The information is intended to assist researchers, scientists, and drug development professionals in understanding the properties and limitations of these widely used cosmetic preservatives.

Introduction to this compound and its Components